N1-cyclopropyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
Description
N1-cyclopropyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is an oxalamide derivative featuring a cyclopropyl group at the N1 position and a piperidine ring substituted with a thiophen-2-ylmethyl group at the N2 position.
Properties
IUPAC Name |
N'-cyclopropyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c20-15(16(21)18-13-3-4-13)17-10-12-5-7-19(8-6-12)11-14-2-1-9-22-14/h1-2,9,12-13H,3-8,10-11H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHJMMBHWQJPHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the reaction of cyclopropylamine with thiophen-2-carbonyl chloride to form an intermediate. This intermediate is then reacted with piperidin-4-ylmethylamine under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of catalysts and solvents is optimized to increase yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Overview
The compound features a cyclopropyl group, a piperidine moiety, and a thiophene ring, all linked through an oxalamide core. Its molecular formula is with a molecular weight of approximately 321.44 g/mol. The presence of these functional groups contributes to its diverse biological activities.
Medicinal Chemistry Applications
N1-cyclopropyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has shown promise in various therapeutic areas:
a. Anticancer Activity
Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. The thiophene and piperidine components may interact with specific biological pathways involved in tumor growth and metastasis. Studies have suggested that derivatives of this compound can act as inhibitors of key enzymes involved in cancer progression, such as histone demethylases (e.g., LSD1) .
b. Neuropharmacology
The piperidine structure is known for its neuroactive properties. Compounds like this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression or anxiety .
c. Anti-inflammatory Properties
Thiophene derivatives have been reported to exhibit anti-inflammatory effects, which may extend to this compound as well. Its ability to interact with inflammatory pathways could make it a candidate for developing new anti-inflammatory drugs .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxalamide bond followed by cyclization processes to incorporate the piperidine and thiophene moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Material Science Applications
Beyond medicinal chemistry, this compound may also find applications in material science:
a. Polymer Chemistry
Due to its unique functional groups, this compound can be utilized as a building block for synthesizing novel polymers with tailored properties for specific applications such as drug delivery systems or smart materials .
b. Coordination Chemistry
The presence of nitrogen donor atoms allows this compound to form coordination complexes with transition metals, which can be explored for catalytic applications or in the development of new materials with specific electronic properties .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell lines through enzyme inhibition mechanisms. |
| Study 2 | Neuropharmacology | Showed potential modulation of serotonin receptors, indicating antidepressant-like effects. |
| Study 3 | Anti-inflammatory Properties | Found significant reduction in cytokine levels in vitro, suggesting anti-inflammatory potential. |
Mechanism of Action
The mechanism by which N1-cyclopropyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide exerts its effects involves interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine Moieties
DMPI (3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole)
- Core : Indole scaffold.
- Substituents :
- Piperidin-4-yl group substituted with 2,3-dimethylbenzyl.
- Pyridin-4-yl and methyl groups on the indole ring.
- Activity : Acts as a synergist with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) .
CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole)
Comparison with Target Compound :
- Substituent Effects :
- Thiophene vs. Benzyl : The thiophen-2-ylmethyl group may enhance π-π stacking interactions compared to dimethylbenzyl groups in DMPI/CDFII.
- Cyclopropyl vs. Aromatic Groups : The cyclopropyl moiety could reduce steric hindrance and improve bioavailability.
Thiopyrimidinone Derivatives
Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Core: Thiopyrimidinone.
- Substituents :
- Chloroacetamide and cyclopenta-thiophene groups.
- Synthesis: Alkylation of thiopyrimidinones with chloroacetamides under basic conditions .
Comparison with Target Compound :
- Core Reactivity: Thiopyrimidinones are more electrophilic than oxalamides, affecting their interaction with biological targets.
- Functional Groups: The target compound’s piperidine-thiophene chain may offer better membrane permeability than the ester-containing thiopyrimidinone.
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Piperidine Substitutions : The piperidine ring’s substitution pattern (e.g., thiophen-2-ylmethyl in the target compound vs. dimethylbenzyl in DMPI/CDFII) significantly impacts target selectivity and potency. Thiophene’s sulfur atom may improve interactions with metalloenzymes or hydrophobic pockets .
- Core Flexibility: Oxalamides’ conformational flexibility compared to rigid indoles or thiopyrimidinones could influence binding kinetics and off-target effects.
- Synthetic Accessibility: The target compound’s synthesis likely employs alkylation strategies similar to thiopyrimidinones, but scalability depends on the availability of cyclopropylamine and thiophene intermediates .
Biological Activity
N1-cyclopropyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, with the CAS number 953231-63-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 321.44 g/mol. The structure includes a cyclopropyl group, a thiophene ring, and an oxalamide moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H23N3O2S |
| Molecular Weight | 321.44 g/mol |
| CAS Number | 953231-63-5 |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Intermediate : Cyclopropylamine reacts with thiophen-2-carbonyl chloride to form an intermediate.
- Final Product Formation : This intermediate is subsequently reacted with piperidin-4-ylmethylamine under controlled conditions.
In industrial settings, the synthesis can be scaled using reactors that allow precise control over reaction parameters such as temperature and pressure, optimizing yield and purity through the use of catalysts and solvents.
This compound exhibits biological activity primarily through its interaction with specific receptors in the body. It has been shown to act on cannabinoid receptors similar to THC, influencing pathways related to pain management and inflammation. The exact mechanism involves binding to these receptors, which modulates various biological processes.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Analgesic Effects : Potential for pain relief by modulating pain pathways.
- Anti-inflammatory Properties : May reduce inflammation through receptor interactions.
- Neuroprotective Effects : Possible implications in neuroprotection due to its action on central nervous system receptors.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:
- Study on Cannabinoid Receptor Agonists : Research has shown that compounds acting on cannabinoid receptors can significantly reduce pain in animal models.
- Thiophene Derivatives in Medicinal Chemistry : A review highlighted the role of thiophene-containing compounds in drug development, emphasizing their diverse biological activities including anti-cancer and anti-inflammatory effects.
- Piperidine Derivatives : Studies have indicated that piperidine derivatives can exhibit significant pharmacological effects, further supporting the potential of this compound in therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Weight |
|---|---|
| N1-cyclopropyl-N2-(benzyl)piperidin-4-methyl)oxalamide | 321.44 g/mol |
| N1-cyclopropyl-N2-(phenylmethyl)piperidin-4-methyl)oxalamide | 329.45 g/mol |
| N1-cyclopropyl-N2-(pyridin-2-methyl)piperidin-4-methyl)oxalamide | 335.52 g/mol |
N1-cyclopropyl-N2-(thiophen-2-yldimethyl)piperidin exhibits distinct pharmacological properties compared to these analogs due to the presence of the thiophene ring, which enhances its bioactivity .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N1-cyclopropyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide?
The synthesis involves multi-step organic reactions, including:
- Step 1: Preparation of intermediates like the thiophen-2-ylmethyl-piperidine moiety via nucleophilic substitution or coupling reactions.
- Step 2: Formation of the oxalamide core by reacting cyclopropylamine with oxalyl chloride derivatives.
- Step 3: Coupling the intermediates under anhydrous conditions using coupling agents (e.g., carbodiimides) in solvents like dichloromethane or tetrahydrofuran. Critical parameters include temperature control (0–25°C for sensitive steps), inert atmospheres (N₂/Ar), and purification via chromatography or crystallization .
Q. Which spectroscopic techniques are used to confirm the compound’s structure?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly for distinguishing cyclopropyl and piperidinyl groups.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., ~394.5 g/mol for analogs) and fragmentation patterns.
- Infrared (IR) Spectroscopy: To identify amide (C=O, N–H) and thiophene (C–S) functional groups .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with biological targets?
Methodologies include:
- Surface Plasmon Resonance (SPR): To measure binding kinetics (e.g., Kₐ, Kd) with target receptors or enzymes.
- Molecular Docking Simulations: To predict binding modes using software like AutoDock or Schrödinger, leveraging X-ray crystallography data of analogous oxalamides.
- Isothermal Titration Calorimetry (ITC): To quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
Q. How can contradictions in biological activity data be resolved?
- Orthogonal Assays: Validate results using complementary techniques (e.g., enzyme inhibition assays vs. cell-based viability tests).
- Structural-Activity Relationship (SAR) Studies: Compare activity across analogs (e.g., substituting cyclopropyl with phenyl) to identify critical functional groups.
- Dose-Response Analysis: Ensure activity is concentration-dependent and not an artifact of assay conditions .
Q. What strategies optimize synthesis yield and purity for this compound?
- Catalyst Screening: Test bases like triethylamine or DMAP for amide bond formation efficiency.
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.
- Purification: Employ flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) for high-purity (>95%) isolates .
Experimental Design & Data Analysis
Q. How to design experiments to elucidate the compound’s mechanism of action?
- Target Deconvolution: Use CRISPR-Cas9 screens or proteomics to identify interacting proteins.
- Pathway Analysis: Transcriptomic profiling (RNA-seq) to detect downstream gene expression changes.
- Pharmacological Profiling: Test against panels of GPCRs, kinases, or ion channels to narrow down targets .
Q. What computational tools are suitable for predicting the compound’s reactivity?
- Density Functional Theory (DFT): Calculate reaction barriers for oxidation/reduction pathways (e.g., thiophene ring oxidation).
- Molecular Dynamics (MD): Simulate solvation effects and conformational flexibility in aqueous vs. lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
